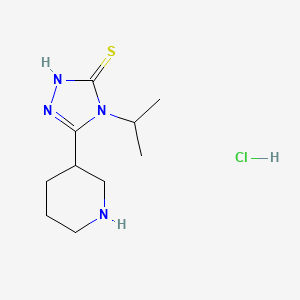

5-(piperidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride

CAS No.: 1269152-36-4

Cat. No.: VC3375612

Molecular Formula: C10H19ClN4S

Molecular Weight: 262.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1269152-36-4 |

|---|---|

| Molecular Formula | C10H19ClN4S |

| Molecular Weight | 262.8 g/mol |

| IUPAC Name | 3-piperidin-3-yl-4-propan-2-yl-1H-1,2,4-triazole-5-thione;hydrochloride |

| Standard InChI | InChI=1S/C10H18N4S.ClH/c1-7(2)14-9(12-13-10(14)15)8-4-3-5-11-6-8;/h7-8,11H,3-6H2,1-2H3,(H,13,15);1H |

| Standard InChI Key | ZGZIMODOOCNOFT-UHFFFAOYSA-N |

| SMILES | CC(C)N1C(=NNC1=S)C2CCCNC2.Cl |

| Canonical SMILES | CC(C)N1C(=NNC1=S)C2CCCNC2.Cl |

Introduction

Chemical Properties and Structural Characteristics

Basic Identification and Properties

5-(Piperidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride is a hydrochloride salt with considerable research potential. It is identified by CAS registry number 1269152-36-4 and carries the molecular formula C₁₀H₁₉ClN₄S . The compound has a calculated molecular weight of 262.80 g/mol, placing it in the range of low molecular weight compounds suitable for various pharmaceutical applications . As a research chemical, it is typically supplied with a minimum purity standard of ≥95%, ensuring reliability in experimental contexts .

Structural Features and Functional Groups

The compound features several key structural elements that contribute to its chemical properties and potential applications:

-

A 1,2,4-triazole heterocyclic core with a thiol (-SH) substituent at position 3

-

A piperidinyl group attached at position 5 of the triazole ring

-

An isopropyl (propan-2-yl) group at position 4 of the triazole ring

-

A hydrochloride salt formation that enhances water solubility

The 1,2,4-triazole nucleus represents a fundamental heterocyclic system with established biological importance. Similar triazole-thiol structures have demonstrated diverse pharmacological potential, including antiviral, antimicrobial, and anti-inflammatory properties, though specific activities for this particular compound require further investigation.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of 5-(Piperidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol Hydrochloride

| Supplier | Catalog Reference | Package Size | Price (2025) | Notes |

|---|---|---|---|---|

| CymitQuimica | 3D-UAC15236 | 250 mg | 480.00 € | Research grade |

| CymitQuimica | 3D-UAC15236 | 2500 mg | 1,717.00 € | Bulk discount available |

| Sigma-Aldrich/Enamine | ENA313838982 | Various sizes | Pricing upon request | Research grade |

The substantial price reduction for larger quantities (approximately 28% cost reduction per milligram when purchasing 2500 mg vs. 250 mg) suggests economies of scale in production and potential for expanded research applications .

Structural Relationship and Comparative Analysis

Triazole Family Relationship

The compound belongs to the broader class of 4H-1,2,4-triazole-3-thiol derivatives. This chemical scaffold has demonstrated significant versatility in medicinal chemistry. The 5-(piperidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride represents a specific structural variant within the 3-(4H-1,2,4-triazol-3-yl)piperidine family, which encompasses at least 26 analogues available as building blocks for further chemical synthesis and modification .

Structural Analogues

Several structural analogues provide valuable context for understanding the potential properties and applications of this compound:

-

4-Methyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol hydrochloride (CAS: 1158193-23-7): This compound differs by having a methyl group at position 4 instead of an isopropyl group, and the piperidine substituent is attached at position 4 rather than position 3 .

-

4-Amino-5-pyridin-3-yl-4H- triazole-3-thiol (CAS: 78027-00-6): Features a pyridinyl substituent and an amino group instead of the piperidinyl and isopropyl groups, potentially offering different pharmacological profiles .

-

4-Allyl-5-pyridin-4-yl-4H- triazole-3-thiol (CAS: 90842-92-5): Contains an allyl group at position 4 and a pyridinyl group at position 5, introducing structural variations that may yield distinct chemical and biological properties .

Table 3: Comparison of 5-(Piperidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol Hydrochloride with Structural Analogues

Synthesis and Characterization

Analytical Characterization

Standard analytical techniques for characterization of this compound would typically include:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

-

Mass Spectrometry (MS)

-

Infrared (IR) spectroscopy

-

Elemental analysis

-

High-Performance Liquid Chromatography (HPLC) for purity determination

Similar compounds have been characterized using these methods, as exemplified by the ESI-MS data available for related triazole derivatives showing characteristic molecular ion peaks .

Future Research Directions

Structural Optimization Opportunities

The compound presents several positions amenable to structural modification for optimization of biological activity:

-

Substitution at various positions of the piperidine ring

-

Modification of the isopropyl group to other alkyl or functional groups

-

Derivatization of the thiol group to thioethers, disulfides, or other sulfur-containing functionalities

-

Exploration of salt forms beyond the hydrochloride to modify solubility and bioavailability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume